1-Methoxy-4-phenylphthalazine

Overview

Description

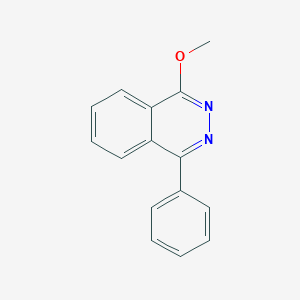

1-Methoxy-4-phenylphthalazine is a chemical compound with the molecular formula C15H12N2O . It has an average mass of 236.269 Da and a monoisotopic mass of 236.094955 Da .

Synthesis Analysis

The synthesis of phthalazines, including 1-Methoxy-4-phenylphthalazine, can be achieved through a metal-free four-step one-pot synthetic strategy . This process involves the use of o-methyl benzophenones as starting compounds . The combination of a light-mediated enolization of o-methyl benzophenones/Diels-Alder reaction domino process with a subsequent deprotection/aromatization domino reaction in one-pot leads to the efficient synthesis of high-value functionalized phthalazines .Molecular Structure Analysis

The molecular structure of 1-Methoxy-4-phenylphthalazine consists of a phthalazine core with a methoxy group at the 1-position and a phenyl group at the 4-position . Further structural analysis would require more specific data such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

Phthalazine derivatives, including 1-Methoxy-4-phenylphthalazine, can undergo various chemical reactions . For instance, they can undergo a thermal rearrangement reaction towards corresponding quinazolines . They can also be obtained by ring-closing reactions of either o-dicarbonyl compounds with hydrazine reagents, aromatic aldazines, or arylhydrazines .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Methoxy-4-phenylphthalazine include its molecular formula (C15H12N2O), average mass (236.269 Da), and monoisotopic mass (236.094955 Da) . More specific properties such as melting point, boiling point, and density would require additional data .Scientific Research Applications

Antitumor Activity

1-Methoxy-4-phenylphthalazine derivatives have been synthesized and evaluated for their antitumor activity. In particular, compounds like N-(4-methoxyphenyl)-2-((4-phenylphthalazin-1-yl)thio)acetamide exhibited significant antitumor activities against human esophageal cancer cells, surpassing the effectiveness of some standard treatments (Xin, Meng, Liu, & Zhang, 2018).

Synthesis Methods

Efficient synthesis methods for derivatives of 1-Methoxy-4-phenylphthalazine have been developed. One notable method is the one-pot, four-component synthesis of {[(1H-1,2,3-Triazol-4-yl)methoxy]phenyl}-1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives, which yields good to excellent outcomes (Torkian, Dabiri, Salehi, & Bararjanian, 2011).

JAK1 Inhibition

1-Anilino-4-phenylphthalazine derivatives have been identified as novel scaffolds for selective JAK1 inhibition, showing potential in the treatment of cancer, inflammatory, and autoimmune diseases. This represents a distinct approach compared to previously described JAK1 inhibitors (Norman, 2012).

Binding Selectivity for GABA-A Receptors

Certain 1-Methoxy-4-phenylphthalazine derivatives show high-affinity ligands with selectivity for the γ-aminobutyric acid-A (GABA-A) receptor subtypes. This discovery is significant for further understanding and potentially treating conditions related to these receptors (Carling et al., 2004).

Phosphodiesterase Inhibition

4-Aryl-substituted cis-tetra- and cis-hexahydrophthalazinones, including 1-Methoxy-4-phenylphthalazine derivatives, exhibit high inhibitory activity toward cAMP-specific phosphodiesterase (PDE4). These findings are crucial in the development of drugs targeting PDE4 (Van der Mey et al., 2001).

Adenosine Receptor Antagonism

The 2-phenylphthalazin-1(2H)-one scaffold, closely related to 1-Methoxy-4-phenylphthalazine, has been identified as a core structure for designing potent and selective human A3 adenosine receptor antagonists. This discovery opens pathways for novel hA3 AR antagonists (Poli et al., 2011).

Phosphodiesterase 5 Inhibition

4-(3-Chloro-4-methoxybenzyl)aminophthalazines, including those substituted at the 1- and 6-positions of 1-Methoxy-4-phenylphthalazine, have been synthesized and evaluated for inhibitory activity toward phosphodiesterase 5 (PDE5) and vasorelaxant activity. These compounds, particularly those with specific substituents, exhibit potent PDE5 inhibitory activity (Watanabe et al., 2000).

Safety And Hazards

The safety data sheet for a similar compound, 4′-Methoxypropiophenone, indicates that it is a combustible liquid . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces and wearing protective gloves/clothing/eye protection/face protection . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used for extinction .

Future Directions

Phthalazines, including 1-Methoxy-4-phenylphthalazine, are important subunits of a broad variety of natural products with remarkable biological activities and are ubiquitous in pharmaceuticals . Therefore, the development of new environmentally friendly and efficient methodologies for the synthesis of substituted phthalazines is highly desirable . Future research may focus on improving the synthesis process and exploring the potential applications of these compounds in various fields.

properties

IUPAC Name |

1-methoxy-4-phenylphthalazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c1-18-15-13-10-6-5-9-12(13)14(16-17-15)11-7-3-2-4-8-11/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEQIEUQHZWAWBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C2=CC=CC=C21)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methoxy-4-phenylphthalazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methylphenyl)-2-[(3-methylphenyl)amino]-2,2-diphenylacetamide](/img/structure/B413866.png)

![N-(3,4-dimethylphenyl)-2-[(3,4-dimethylphenyl)amino]-2,2-diphenylacetamide](/img/structure/B413871.png)

![2-[5-(3-chloro-4-methylphenyl)furan-2-yl]-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B413872.png)

![(5Z)-2-(2-chloroanilino)-5-[(2-methoxy-3-nitrophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B413874.png)

![(5Z)-5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-2-(2-chloroanilino)-1,3-thiazol-4-one](/img/structure/B413877.png)

![3-[(3-Chloro-4-methoxyanilino)methyl]-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B413878.png)

![2-(3-pyridinyl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B413879.png)

![3-[(3-Chloro-4-methoxyanilino)methyl]-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B413880.png)

![5-[4-({2-nitrobenzyl}oxy)-3-methoxybenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B413881.png)

![5-[4-({2-Nitrobenzyl}oxy)-3-methoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B413884.png)

![3-Allyl-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B413888.png)